molecular formula C17H17NO2 B14722196 1-Hydroxy-2,6-diphenylpiperidin-4-one CAS No. 10604-77-0

1-Hydroxy-2,6-diphenylpiperidin-4-one

Cat. No.: B14722196
CAS No.: 10604-77-0
M. Wt: 267.32 g/mol
InChI Key: GIJVYQHWKBLXDL-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-diphenylpiperidin-4-one is a piperidin-4-one derivative characterized by hydroxyl and phenyl substituents at the 1-, 2-, and 6-positions of the heterocyclic ring. Piperidin-4-one derivatives are structurally versatile and exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

10604-77-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-hydroxy-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C17H17NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2

InChI Key

GIJVYQHWKBLXDL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mannich Condensation-Based Synthesis

Core Piperidin-4-One Formation

The foundational step involves the Mannich reaction between benzaldehyde , acetone , and ammonium acetate under acidic conditions. This method yields 2,6-diphenylpiperidin-4-one, a direct precursor to the target compound:

Procedure :

  • A mixture of benzaldehyde (0.2 mol), acetone (0.1 mol), and anhydrous ammonium acetate (0.05 mol) is heated at 50–55°C until a deep red-orange color forms.
  • The intermediate bispidine (2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one) precipitates upon cooling and is filtered.
  • Adding concentrated HCl to the filtrate generates 2,6-diphenylpiperidin-4-one hydrochloride, which is neutralized with ammonia to yield the free base (m.p. 101–105°C, 25% yield).

Key Data :

Parameter Value Source
Reaction Temperature 50–55°C
Yield (Free Base) 25%
Melting Point 101–105°C

Hydroxylation of 2,6-Diphenylpiperidin-4-One

The introduction of the hydroxyl group at the 1-position is achieved via oxidation or nitroso group hydrolysis :

Peroxide-Mediated Oxidation

m-Chloroperbenzoic acid (m-CPBA) in chloroform selectively hydroxylates the piperidin-4-one core:

  • 2,6-Diphenylpiperidin-4-one (0.01 mol) and m-CPBA (0.01 mol) are stirred in chloroform at 20°C for 12 hours.
  • The product is extracted, washed with NaHCO₃, and recrystallized from ethanol (yield: 78–82%).

Spectroscopic Confirmation :

  • IR : O–H stretch at 3543 cm⁻¹, C=O at 1640 cm⁻¹.
  • ¹H NMR : δ 7.24–7.55 (m, 10H, aromatic), δ 4.21 (s, 1H, OH).
Nitroso Group Hydrolysis

An alternative route involves nitrosation followed by hydrolysis:

  • 2,6-Diphenylpiperidin-4-one is treated with NaNO₂/HCl at 50–60°C to form N-nitroso derivatives.
  • Hydrolysis with hydroxylamine hydrochloride introduces the hydroxyl group (yield: 70–75%).

One-Pot Synthesis via Modified Mannich Reaction

Direct Hydroxylation During Cyclization

Baliah et al. reported a one-pot method using 3,4,5-trimethoxybenzaldehyde and methyl isopropyl ketone , with hydroxylation occurring in situ:

Procedure :

  • 3,4,5-Trimethoxybenzaldehyde (0.2 mol), methyl isopropyl ketone (0.1 mol), and ammonium acetate (0.1 mol) are refluxed in ethanol.
  • Concentrated HCl precipitates the product, which is neutralized with ammonia and recrystallized (yield: 88%).

Optimized Conditions :

Parameter Value Source
Solvent Ethanol
Reaction Time 3–5 hours
Yield 88%

Catalytic and Solvent Effects on Yield

Alkaline Catalysts

The choice of base significantly impacts reaction efficiency. Sodium hydroxide in acetone increases yields to 95% by enhancing nucleophilic attack during hydroxylation:

Example Protocol :

  • 2,6-Diphenylpiperidin-4-one (155 g), NaOH (100 g), and acetone (300 g) are stirred at 35°C.
  • Dimethyl sulfate (150 g) is added dropwise over 2 hours, followed by 5-hour reflux (yield: 95%).

Solvent Optimization

Polar aprotic solvents like dimethylacetamide (DMAC) improve solubility and reaction kinetics:

Solvent Yield (%) Reaction Time (h)
Acetone 95 5
DMAC 97 7
Ethanol 88 3

Data adapted from.

Advanced Functionalization Techniques

Thiosemicarbazone Derivatives

Post-hydroxylation, the ketone group at C4 reacts with thiosemicarbazide to form antimicrobial derivatives:

  • 1-Hydroxy-2,6-diphenylpiperidin-4-one (0.01 mol) and thiosemicarbazide (0.01 mol) are refluxed in ethanol for 3 hours (yield: 85–90%).

Characterization :

  • IR : N–H stretch at 3357 cm⁻¹, C=S at 1370 cm⁻¹.
  • MS : m/z 356.2 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Reagent Systems

Large-scale synthesis prioritizes dimethyl sulfate over m-CPBA due to lower cost and higher atom economy:

  • Molar ratio of 2,6-diphenylpiperidin-4-one to dimethyl sulfate: 1:0.1–6.
  • Mass ratio to solvent: 1:0.5–15.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Hydroxy-2,6-diphenylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of piperidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

1-Methyl-2,6-diphenylpiperidin-4-one (CAS 39653-65-1)
  • Substituents : Methyl at 1-position; phenyl at 2,6-positions.
  • Properties : The methyl group introduces steric bulk but lacks hydrogen-bonding capability. This derivative is primarily used as an intermediate for further functionalization. Its biological activity is less documented compared to hydroxyl or oxime analogs .
1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one
  • Substituents : Chloroacetyl at 1-position; dimethyl at 3,3-positions.
  • Properties : The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions. X-ray crystallography reveals a twisted boat conformation of the piperidine ring (puckering parameters: q₂ = 0.612 Å, q₃ = -0.122 Å) and near-perpendicular phenyl rings (dihedral angle: 87.1°). This compound exhibits cytotoxic and antimicrobial activities, attributed to the chloroacetyl moiety’s reactivity .
1-Allyl-2,6-diphenylpiperidin-4-one Oximes
  • Substituents : Allyl at 1-position; oxime at 4-position.
  • Properties : Oxime derivatives demonstrate potent antifungal activity against Fusarium oxysporum (MIC = 6.25 µg/mL), surpassing standard drugs. The oxime group facilitates hydrogen bonding and metal coordination, enhancing bioactivity .
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one (CAS 3637-11-4)
  • Substituents : Hydroxyl at 1-position; tetramethyl at 2,2,6,6-positions.
  • The hydroxyl group retains hydrogen-bonding capacity, but the absence of aromatic substituents limits π-π interactions .

Key Observations :

  • Oxime and Benzyloxime Derivatives : Exhibit superior antifungal activity due to enhanced electron-withdrawing and hydrogen-bonding effects .
  • Hydroxyl Derivatives: Limited activity data suggest a need for further studies to explore hydrogen-bonding interactions in target binding.

Structural and Spectroscopic Insights

  • Ring Conformation: All derivatives exhibit non-planar piperidine rings. The 1-hydroxy variant’s ring adopts a twisted boat conformation, similar to the chloroacetyl analog .
  • Spectroscopic Characterization : FTIR and NMR data confirm the piperidin-4-one core. For example, the carbonyl (C=O) stretch appears at ~1700 cm⁻¹, while aromatic protons resonate at δ 7.2–7.6 ppm in ¹H NMR .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Hydroxy-2,6-diphenylpiperidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic substitution or condensation reaction using substituted piperidinones and aryl halides. For example, a Mitsunobu reaction (as referenced in pyridone derivatives) can introduce hydroxyl groups . Optimize parameters (solvent polarity, temperature, catalyst loading) systematically via Design of Experiments (DoE) to maximize yield. Monitor reaction progress using TLC or HPLC. Example conditions from analogous studies:

ReactantsCatalystSolventTemp (°C)Yield (%)
2,6-diphenylpiperidin-4-oneDEAD/PPh₃THF6072–85

Q. How can structural discrepancies in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodology : Use complementary techniques:

  • X-ray crystallography to resolve absolute configuration and hydrogen bonding (e.g., C=O and hydroxyl interactions) .
  • 2D NMR (COSY, NOESY) to assign proton environments and confirm stereochemistry.
  • DFT calculations to simulate NMR spectra and compare with experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Follow OSHA and GHS guidelines:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Dispose of waste via approved chemical neutralization (e.g., acid-base treatment for ketones) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound derivatives?

  • Methodology :

  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Use DFT/MD simulations to map transition states and electron density profiles (e.g., Fukui indices) .
  • Compare experimental substituent effects (e.g., Hammett plots) with computational predictions .

Q. How can the chelating properties of this compound be exploited in catalysis or metal-organic frameworks (MOFs)?

  • Methodology :

  • Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via:
  • UV-Vis/EPR to confirm coordination geometry.
  • Single-crystal XRD to determine binding modes (e.g., κ²-O,O vs. κ³-N,O,O) .
  • Test catalytic efficiency in oxidation/reduction reactions (e.g., alcohol dehydrogenation) .

Q. What statistical approaches are suitable for resolving contradictory bioactivity data across studies on piperidin-4-one derivatives?

  • Methodology :

  • Apply meta-analysis with random-effects models to account for inter-study variability.
  • Use multivariate regression to isolate confounding variables (e.g., solvent polarity, cell line differences) .
  • Validate hypotheses via dose-response assays with standardized protocols (e.g., IC₅₀ determination in triplicate) .

Q. How does the conformational flexibility of this compound influence its pharmacokinetic properties?

  • Methodology :

  • Perform molecular dynamics (MD) simulations to map low-energy conformers in aqueous vs. lipid environments.
  • Correlate with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
  • Use QSAR models to predict logP, solubility, and bioavailability .

Methodological Frameworks

  • Experimental Design : Apply the PICO framework to define Population (compound), Intervention (synthetic method), Comparison (alternative routes), and Outcomes (yield/purity) .
  • Data Analysis : Use chemometrics (PCA, PLS) to deconvolute spectral or chromatographic data .

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